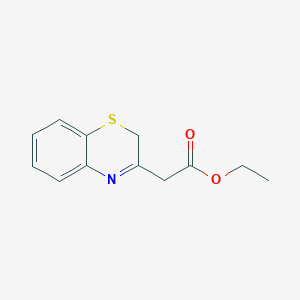

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

Description

Historical Context and Evolution of 1,4-Benzothiazine Chemistry

The investigation into benzothiazine chemistry has a rich history, spurred in part by the structural similarities and biological activity analogous to phenothiazines, a well-known class of antipsychotic drugs. cbijournal.com The core 1,4-benzothiazine structure is characterized by a distinctive fold along the nitrogen-sulfur axis, which is believed to be crucial for its interaction with biological targets. researchgate.net Early research focused on establishing fundamental synthetic routes, often utilizing 2-aminothiophenol (B119425) as a key starting material. rsc.org Over the decades, the field has evolved from basic synthesis to the creation of complex derivatives and the exploration of a vast range of pharmacological applications. nih.gov The discovery that the 1,4-benzothiazine ring system is a central structure in various molecules with potent biological effects has cemented its importance in medicinal chemistry. researchgate.net

Structural Features and Core Scaffold Diversity of 1,4-Benzothiazines

The 1,4-benzothiazine scaffold is a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a 1,4-thiazine ring. rsc.org This arrangement of atoms allows for different isomeric forms, primarily the 2H- and 4H-isomers, depending on the position of a double bond within the thiazine (B8601807) ring. nih.govwikipedia.org The presence of both a nitrogen and a sulfur atom in the heterocyclic ring provides multiple sites for chemical modification, leading to a high degree of structural diversity. rsc.org

This versatility allows for the synthesis of a wide array of derivatives through substitutions on both the benzene and the thiazine rings. nih.gov The ability to functionalize the scaffold at various positions has enabled chemists to fine-tune the molecule's steric, electronic, and lipophilic properties, which in turn influences its biological activity. nih.gov This structural adaptability is a key reason why 1,4-benzothiazines are considered a "privileged scaffold" in drug development. researchgate.net

Table 1: Key Synthetic Precursors for 1,4-Benzothiazine Scaffolds

| Precursor A | Precursor B | Resulting Core Structure | Reference(s) |

| 2-Aminothiophenol | α-Halo ketones, acids, or esters | 2,3-Disubstituted 1,4-Benzothiazines | cbijournal.com |

| 2-Aminothiophenol | β-Diketones / β-Keto esters | 2,3-Disubstituted 1,4-Benzothiazines | cbijournal.comnih.gov |

| 2-Aminothiophenol | Acetylenic esters / Malonate esters | Substituted 1,4-Benzothiazines | cbijournal.com |

| 2-Aminothiophenol | Maleic anhydride (B1165640) | 1,4-Benzothiazine-2-acetic acid derivatives | cbijournal.com |

| 2-Aminothiophenol | Furan-2,3-diones | 1,4-Benzothiazinone derivatives | beilstein-journals.org |

Rationales for Investigating Ethyl 2-(2H-1,4-Benzothiazin-3-yl)acetate and Related Derivatives

The scientific interest in ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate stems from the extensive and diverse biological activities reported for the 1,4-benzothiazine core. nih.gov Derivatives of this scaffold have been shown to possess a wide spectrum of pharmacological properties, making them attractive candidates for therapeutic development. researchgate.netrsc.org The addition of an ethyl acetate (B1210297) group at the 3-position of the 2H-1,4-benzothiazine ring is a strategic modification aimed at exploring or enhancing these properties.

The rationale for investigating this specific compound and its relatives is multifaceted:

Broad-Spectrum Biological Activity: The 1,4-benzothiazine nucleus is associated with numerous biological effects, providing a strong foundation for the development of new drugs. nih.govnih.gov

Modulation of Physicochemical Properties: The ethyl acetate moiety can influence the compound's solubility, lipophilicity, and ability to cross biological membranes, which are critical parameters for drug efficacy.

Synthetic Accessibility: The synthesis of related structures, such as 1,4-benzothiazine-2-acetic acid from the reaction of 2-aminothiophenol with maleic anhydride, suggests that derivatives like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate can be accessed through established chemical pathways. cbijournal.com Similarly, the reaction of 2-aminothiophenol with diethyl acetylenedicarboxylate (B1228247) yields related ethyl acetate derivatives. nih.gov

Table 2: Reported Biological Activities of the 1,4-Benzothiazine Scaffold

| Biological Activity | Reference(s) |

| Anticancer / Antitumor | researchgate.netnih.gov |

| Anti-inflammatory | nih.govrsc.org |

| Antimicrobial / Antifungal | researchgate.netnih.gov |

| Antihypertensive | cbijournal.comresearchgate.net |

| Neuroprotective | nih.gov |

| Antioxidant | rsc.org |

| Antiviral | nih.govrsc.org |

| Calcium Channel Antagonism | cbijournal.comresearchgate.net |

| Analgesic | nih.govrsc.org |

Overview of Research Trajectories in 1,4-Benzothiazine Chemistry

Current research in 1,4-benzothiazine chemistry is advancing along several key trajectories. A major focus is the development of more efficient and environmentally friendly synthetic methods. benthamdirect.com This includes the use of novel catalysts, microwave irradiation, and biocatalysts to improve reaction yields and reduce waste. cbijournal.comnih.gov

Another significant trend is the expansion of their application beyond traditional medicinal chemistry. Researchers are exploring 1,4-benzothiazine derivatives for their unique chromophoric properties, leading to potential uses in materials science as pH sensors, in bioimaging, and for electrochromic devices. nih.gov In medicinal chemistry, the focus remains on synthesizing novel derivatives and evaluating them for a growing list of therapeutic targets, including cancer, inflammatory disorders, and infectious diseases. nih.gov The continuous effort to understand the structure-activity relationship (SAR) of these compounds helps in designing more potent and selective drug candidates. nih.gov

Strategies for the De Novo Synthesis of the 2H-1,4-Benzothiazine Core

The de novo synthesis of the 2H-1,4-benzothiazine core is primarily centered on the construction of the six-membered thiazine ring fused to a benzene ring. nih.govnih.gov The most prevalent and well-established strategies involve the use of bifunctional precursors that contain the necessary amine and thiol functionalities, which can then undergo cyclization with a suitable two-carbon synthon. nih.govresearchgate.net Key starting materials often include 2-aminothiophenol (2-ATP) or its derivatives, which react with a variety of electrophilic partners to form the heterocyclic core. nih.govrsc.org These methods are valued for their reliability and the accessibility of the starting materials. nih.gov More recent developments have focused on improving efficiency, yield, and environmental friendliness through multi-component reactions and advanced catalytic systems. rsc.orgrsc.org

Cyclocondensation Reactions Utilizing 2-Aminothiophenol Precursors

The cornerstone of 1,4-benzothiazine synthesis is the cyclocondensation reaction of 2-aminothiophenol (2-ATP) with various electrophilic substrates. nih.govresearchgate.netmdpi.com This approach leverages the nucleophilicity of both the thiol and amino groups of 2-ATP to react with bifunctional reagents, leading to the formation of the thiazine ring in a single, efficient step. nih.gov The versatility of this method lies in the wide array of carbonyl compounds and other electrophiles that can be employed, allowing for the synthesis of a broad spectrum of 1,4-benzothiazine derivatives. researchgate.netnih.gov

The reaction between 2-aminothiophenol and α-haloketones or related electrophiles, such as α-halocarboxylic acids, represents a direct and effective method for constructing the 2H-1,4-benzothiazine core. nih.govresearchgate.net The synthesis proceeds through an initial S-alkylation of the thiol group of 2-ATP with the α-halocarbonyl compound, forming an intermediate. This is followed by an intramolecular condensation between the amino group and the carbonyl group, which, after dehydration, yields the final 2H-1,4-benzothiazine product. This pathway is a reliable method for accessing various substituted benzothiazines. nih.gov For instance, the coupling of aminothiols with bromopyruvates has been successfully used to assemble 4H-benzo[b] researchgate.netmdpi.comthiazine-3-carboxylic acid derivatives. researchgate.net

Table 1: Examples of Cyclocondensation with α-Halo Electrophiles

| 2-ATP Derivative | α-Halo Electrophile | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiophenol | Bromopyruvates | 4H-Benzo[b] researchgate.netmdpi.comthiazine-3-carboxylic acid | researchgate.net |

| 2-Aminothiophenol | Chloroacetic acid | 2-Chloromethylbenzothiazole | nih.gov |

| 2-Aminothiophenol | Bromodifluoroacetic acid | 2-Bromodifluoromethylbenzothiazole | nih.gov |

The condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds provides a versatile route to 2,3-disubstituted 1,4-benzothiazines. nih.govresearchgate.netcbijournal.com In this reaction, the nucleophilic amino group of 2-ATP typically attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enaminone intermediate. Subsequent intramolecular cyclization occurs via the attack of the thiol group onto the second carbonyl, followed by dehydration to yield the 1,4-benzothiazine ring. cbijournal.com This method has been successfully applied using various 1,3-dicarbonyls, such as acetylacetone (penta-2,4-dione), in solvents like ethanol at room temperature. nih.gov The reaction can also be catalyzed by supramolecular systems like β-cyclodextrin in water, highlighting a green chemistry approach. cbijournal.com

Table 2: Synthesis of 1,4-Benzothiazines using 1,3-Dicarbonyls

| 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Penta-2,4-dione | Ethanol, Room Temp, 24h | 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethenone | 36% | nih.gov |

| Various 1,3-dicarbonyls | β-cyclodextrin, Water, Neutral pH | 2,3-disubstituted 1,4-benzothiazines | N/A | cbijournal.com |

Maleic anhydride is a particularly relevant precursor for the synthesis of the target compound, ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate, and its analogues. The reaction of 2-aminothiophenol with maleic anhydride in a solvent like diethyl ether proceeds through the formation of an o-mercaptomaleanilic acid intermediate. cbijournal.com This intermediate then undergoes intramolecular cyclization to form 2,3-dihydro-3-oxo-(2H)-1,4-benzothiazine-2-acetic acid. cbijournal.com This acetic acid derivative is a direct precursor to the desired ethyl ester. The esterification of this carboxylic acid would yield the final target molecule, ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate. This synthetic route provides a direct and efficient pathway to introduce the acetic acid side chain at the 2-position of the benzothiazine core. cbijournal.com

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,4-benzothiazines in a single step from three or more starting materials. nih.gov These reactions are highly valued in modern organic synthesis for their ability to rapidly generate molecular diversity while minimizing waste and purification steps. nih.govbeilstein-journals.org An example of an MCR for this scaffold is the iodide-catalyzed aerobic synthesis of 1,4-benzothiazines from anilines, methyl ketones, and elemental sulfur. rsc.org Another approach involves the one-pot reaction of thiosalicylic acid, an aldehyde, and an amine (such as 1-(2-aminoethyl)piperidine) in toluene to produce benzothiazin-4-ones in good yields. nih.gov These strategies streamline the synthetic process and provide rapid access to a library of benzothiazine derivatives. nih.govnih.gov

Advanced Synthetic Approaches (e.g., Solid-Phase Synthesis, Microwave-Assisted Synthesis, Click Chemistry)

To improve reaction efficiency, reduce reaction times, and enhance yields, a number of advanced synthetic methods have been applied to the synthesis of the 1,4-benzothiazine core. nih.govmdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. globalresearchonline.net The synthesis of benzothiazines and related heterocycles can be significantly expedited using microwave assistance, often reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. semanticscholar.orgscielo.br For example, the reaction of 2-aminothiophenol with aldehydes, which conventionally requires several hours, can be completed in 1-2 minutes under microwave irradiation at 160 Watts. globalresearchonline.netsemanticscholar.org This technique is considered an environmentally friendly or "green" synthesis method due to its efficiency and reduced energy consumption. scielo.brderpharmachemica.com

Solid-Phase Synthesis: Solid-phase synthesis (SPS) simplifies the process of multi-step synthesis by attaching the starting material to a solid support (resin), allowing for easy purification by simple filtration and washing. mdpi.comresearchgate.net This methodology has been applied to the synthesis of benzothiazolyl compounds. In a typical procedure, 2-aminobenzenethiol is anchored to a resin via its thiol group. The immobilized precursor is then acylated at the amino function. Cleavage from the resin followed by cyclization yields the desired 2-substituted benzothiazole (B30560). researchgate.net This approach is particularly useful for creating libraries of related compounds for screening purposes. mdpi.com

Click Chemistry: Click chemistry, characterized by its reliability, high yields, and simple reaction conditions, has also been employed in the synthesis of benzothiazine derivatives. researchgate.net Specifically, the copper(I)-catalyzed Huisgen [3+2] cycloaddition reaction has been used to link a 1,4-benzothiazine moiety with other chemical entities via a 1,2,3-triazole linker. This is achieved by reacting a benzothiazine containing a terminal alkyne with an organic azide (B81097), providing a highly efficient and modular approach to novel hybrid molecules. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOUCNRJGEKPBCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2SC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization (IR, NMR, Mass Spectrometry) in Structural Confirmation

Vibrational Modes from Infrared Spectroscopy

The primary vibrational modes anticipated for this compound are detailed below:

Ester Group Vibrations: The ethyl acetate (B1210297) moiety is expected to produce two of the most prominent bands in the spectrum. A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is predicted to appear in the 1750–1735 cm⁻¹ region, which is characteristic of saturated aliphatic esters. vscht.cz Additionally, two distinct C–O stretching vibrations are expected: one for the C(=O)–O bond and another for the O–CH₂ bond, which typically appear in the 1300–1000 cm⁻¹ range. vscht.cz

Aromatic and Thiazine (B8601807) Ring Vibrations: The benzene (B151609) portion of the benzothiazine ring will give rise to several characteristic bands. Aromatic C–H stretching vibrations are anticipated to produce bands at a slightly higher frequency than aliphatic C-H stretches, generally in the 3100–3000 cm⁻¹ region. vscht.cz In-plane C=C stretching vibrations of the aromatic ring typically result in multiple bands of variable intensity in the 1600–1450 cm⁻¹ range. vscht.cz The heterocyclic thiazine ring contains N–H, C–N, and C–S bonds. The N–H stretching vibration is expected to produce a moderate band around 3400–3300 cm⁻¹. Vibrations involving the C–N and C–S bonds are more difficult to assign as they fall in the complex fingerprint region of the spectrum (below 1500 cm⁻¹).

Aliphatic C-H Vibrations: The methylene (B1212753) (CH₂) groups in the acetate side chain and the ethyl group will exhibit C–H stretching vibrations just below 3000 cm⁻¹, typically in the 2980–2850 cm⁻¹ range. msu.edu Corresponding bending vibrations, such as scissoring and rocking modes, are expected at approximately 1465 cm⁻¹ and 1375 cm⁻¹, respectively. msu.edu

The following table summarizes the expected characteristic IR absorption bands for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate.

Table 1: Characteristic Infrared Vibrational Modes for Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N–H (Thiazine Ring) | Stretch | 3400–3300 | Medium |

| C–H (Aromatic) | Stretch | 3100–3000 | Medium-Weak |

| C–H (Aliphatic CH₂) | Stretch | 2980–2850 | Medium |

| C=O (Ester) | Stretch | 1750–1735 | Strong, Sharp |

| C=C (Aromatic Ring) | Stretch | 1600–1450 | Medium-Weak |

| C–H (Aliphatic CH₂) | Bend (Scissoring) | ~1465 | Variable |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate (C₁₂H₁₃NO₂S), the molecular weight is 235.07 g/mol . In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) of 235.

The fragmentation of the molecular ion is governed by the stability of the resulting radical and cationic fragments. The structure of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate allows for several predictable cleavage pathways. libretexts.orgraco.catnih.gov

Key expected fragmentation patterns include:

Cleavage of the Ester Group: The ester functional group is prone to characteristic fragmentation. One common pathway is the loss of the ethoxy radical (•OCH₂CH₃), with a mass of 45 Da, leading to the formation of a stable acylium ion at m/z 190. Another possibility is the loss of an ethyl radical (•CH₂CH₃), with a mass of 29 Da, resulting in a fragment ion at m/z 206. libretexts.org

Alpha-Cleavage of the Side Chain: Cleavage of the bond between the benzothiazine ring and the acetate side chain is a likely fragmentation route. This would result in the formation of a stabilized benzothiazinyl cation at m/z 148 or 147, depending on the exact fragmentation and rearrangement process.

Fragmentation of the Benzothiazine Ring: The heterocyclic ring system itself can undergo fragmentation. This may involve the loss of small, stable molecules or radicals. For instance, cleavage of the ring could lead to the ejection of a sulfur atom or related fragments, although these pathways are often complex.

The table below outlines the plausible major fragments for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate based on established fragmentation principles. raco.catnih.gov

Table 2: Predicted Mass Spectrometry Fragments for Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate

| m/z Value | Proposed Ion Structure | Fragment Lost |

|---|---|---|

| 235 | [C₁₂H₁₃NO₂S]⁺• | (Molecular Ion) |

| 206 | [M – C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |

| 190 | [M – OC₂H₅]⁺ | •OC₂H₅ (Ethoxy radical) |

Computational and Theoretical Investigations of Ethyl 2 2h 1,4 Benzothiazin 3 Yl Acetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties with high accuracy.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the 1,4-benzothiazine scaffold, the conformation of the six-membered thiazine (B8601807) ring is of particular interest.

While direct DFT optimization data for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is not available in the cited literature, X-ray crystallography studies of its close analog, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, provide detailed geometric parameters that are expected to be very similar. These studies reveal that the heterocyclic thiazine ring is not planar and typically adopts a conformation intermediate between a twist-boat and a half-chair. nih.gov In one such crystal structure, the sulfur and nitrogen atoms are displaced on opposite sides of the mean plane formed by the other ring atoms. nih.gov The acetate (B1210297) group is nearly planar and oriented at a significant dihedral angle with respect to the benzothiazine ring system. nih.gov

| Parameter | Value |

|---|---|

| Thiazine Ring Conformation | Intermediate between twist and boat / Half-chair |

| Dihedral Angle (Benzene Ring and Thiazine Ring) | 17.02 (9)° |

| Dihedral Angle (Methyl Acetate Group and Benzothiazine Ring System) | 81.30 (8)° |

| Dihedral Angle (Methyl Acetate Group and Thiazine Ring) | 88.31 (9)° |

| Dihedral Angle (Methyl Acetate Group and Benzene (B151609) Ring) | 74.67 (9)° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity, electronic transitions, and the stability of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.commdpi.com

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For 1,4-benzothiazine and related benzothiazole (B30560) derivatives, studies show that the HOMO is often distributed over the electron-rich benzothiazine or benzothiazole moiety, while the LUMO's location varies depending on the substituents. researchgate.net This distribution indicates that the benzothiazine ring is the primary site for electrophilic attack. The HOMO-LUMO energy gaps for various benzothiazine derivatives have been calculated, typically falling in the range of 4 to 5 eV, which indicates good stability. researchgate.netnih.gov

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Dimeric 1,2-Benzothiazine Derivative 1 | -7.50 | -2.38 | 5.12 | nih.gov |

| Dimeric 1,2-Benzothiazine Derivative 2 | -6.99 | -2.56 | 4.43 | nih.gov |

| N-(isoxazolin-5-yl)methylsaccharin | - | - | 4.9266 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. mdpi.com Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas with positive potential (blue) are sites for nucleophilic attack. ias.ac.in

For a molecule like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate, the MEP surface is expected to show significant negative potential around the electronegative oxygen atoms of the ester and carbonyl groups, as well as the nitrogen atom of the thiazine ring. These sites represent the most likely points of interaction for electrophiles and hydrogen bond donors. Conversely, positive potential would be expected around the hydrogen atoms, particularly those on the aromatic ring and the ethyl group. This distribution of electrostatic potential is crucial for understanding noncovalent interactions and molecular recognition processes. mdpi.comias.ac.in

Molecular Docking Studies and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is instrumental in drug discovery for predicting the binding affinity and interaction modes of potential drug candidates with their biological targets. The 1,4-benzothiazine scaffold is found in many biologically active compounds, and docking studies have been used to explore their potential as inhibitors of various enzymes. researchgate.netnih.gov

Docking studies performed on various 1,4-benzothiazine derivatives have shown their potential to bind to the active sites of several important enzymes. These targets include those relevant to cancer, such as cyclooxygenase-2 (COX-2), interleukin-8 (IL-8), and various caspases, as well as enzymes implicated in neurodegenerative diseases, like monoamine oxidases (MAOs) and cholinesterases. nih.govnih.govproquest.comsnv63.ru

The analysis of these docked complexes reveals common interaction patterns. The stability of the ligand-protein complex is typically governed by a combination of:

Hydrogen Bonding: Interactions between the hydrogen bond donors and acceptors on the ligand (like N-H or carbonyl oxygens) and amino acid residues in the protein's active site.

π-π Stacking: Aromatic interactions between the benzene ring of the benzothiazine core and aromatic amino acid residues such as tyrosine, phenylalanine, or tryptophan. mdpi.com

Hydrophobic Interactions: Engagement of nonpolar parts of the ligand with hydrophobic pockets within the binding site.

π-Sulfur Interactions: Interactions between the sulfur atom of the thiazine ring and the π-system of an aromatic residue. mdpi.com

For example, docking studies of 1,2-benzothiazine derivatives with DNA have shown that the planar benzothiazine system can localize within cavities created by specific nucleic acid bases. mdpi.com

The primary output of a docking simulation is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. Studies on various substituted 1,4-benzothiazines have demonstrated promising binding affinities against several therapeutic targets. These results suggest that the core scaffold can be effectively oriented within enzyme active sites to engage in key stabilizing interactions.

| Benzothiazine Derivative | Protein Target | Binding Affinity / Score | Reference |

|---|---|---|---|

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netproquest.comthiazine-2-carboxylate | Interleukin-8 (IL-8) | -7.54 kcal/mol | snv63.ruresearchgate.net |

| Benzothiazole Derivatives (General) | GABA-Aminotransferase (1OHV) | -104.23 to -121.56 (MolDock Score) | wjarr.com |

| 1,4-Benzothiazine-1,1-dioxide Derivative (4c) | Human Kinase CK2 | High Binding Affinity (Specific score not stated) | rawdatalibrary.net |

These computational findings underscore the therapeutic potential of the 1,4-benzothiazine scaffold. By providing a detailed understanding of the molecule's electronic properties and interaction capabilities, these theoretical investigations can guide the rational design of new derivatives with enhanced biological activity.

Molecular Dynamics Simulations (Potential for Future Research)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For a compound like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate, MD simulations could provide invaluable insights into its conformational flexibility, interactions with biological macromolecules, and solvent effects.

Potential Applications:

Future MD simulation studies on ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate could focus on several key areas:

Binding Mode Analysis: If a biological target for this compound is identified, MD simulations can be employed to model its binding pose within the active site of the protein. This can help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such studies have been successfully applied to other heterocyclic compounds to elucidate their mechanism of action.

Conformational Sampling: The ethyl acetate side chain and the dihydrobenzothiazine ring system of the molecule allow for a degree of conformational flexibility. MD simulations can explore the conformational landscape of the molecule in different environments (e.g., in water, in a lipid bilayer) to identify the most stable and biologically relevant conformations.

Solvation and Transport Properties: Understanding how ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate interacts with water molecules and its potential to permeate biological membranes are crucial aspects of its pharmacokinetic profile. MD simulations can be used to calculate properties like the free energy of solvation and the potential of mean force for membrane transport.

Methodological Considerations:

A typical MD simulation protocol for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate would involve the following steps:

System Setup: A simulation box would be created containing the molecule of interest, surrounded by solvent molecules (typically water) and ions to neutralize the system.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the interatomic and intramolecular forces.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure to achieve a stable state.

Production Run: Long-timescale simulations would be performed to collect data on the trajectory of the atoms.

Analysis: The resulting trajectories would be analyzed to extract meaningful information about the molecule's behavior.

The insights gained from such simulations could guide the rational design of new derivatives with improved activity and pharmacokinetic properties.

Quantitative Structure–Activity Relationship (QSAR) Modeling (Potential for Future Research)

Quantitative Structure–Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate and its potential analogs, QSAR could be a highly valuable tool in drug discovery efforts. nih.gov

Potential Applications:

Should a series of 1,4-benzothiazine derivatives with varying substituents and corresponding biological activity data become available, QSAR modeling could be applied to:

Predict Biological Activity: Develop predictive models that can estimate the biological activity of novel, unsynthesized derivatives of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate. This would allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and experimental testing.

Identify Key Structural Features: Elucidate the physicochemical properties and structural features (e.g., steric, electronic, hydrophobic) that are crucial for the observed biological activity. This information is vital for understanding the mechanism of action and for guiding lead optimization.

Mechanistic Insights: In some cases, QSAR models can provide insights into the potential molecular interactions between the compounds and their biological target.

Methodological Approach:

A typical QSAR study involves the following key steps:

Data Set Preparation: A dataset of compounds with their experimentally determined biological activities (e.g., IC50, EC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electrostatic potential).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various internal and external validation techniques to ensure its robustness and reliability.

The development of robust QSAR models for derivatives of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate would significantly accelerate the discovery of new bioactive compounds within this chemical class.

Investigation of Biological Activities and Structure Activity Relationships Sar

General Overview of Benzothiazine Scaffold Biological Activity

The benzothiazine scaffold, particularly the 1,4-benzothiazine isomer, is a cornerstone in medicinal chemistry due to its wide spectrum of biological activities. cbijournal.com This structural motif is a key component in various therapeutic agents, demonstrating the versatility of the benzothiazine core in drug design. nih.gov The biological significance of 1,4-benzothiazines is partly attributed to their structural similarity to phenothiazines, sharing a folded structure along the nitrogen-sulfur axis, which is crucial for their pharmacological effects. cbijournal.com

Derivatives of the benzothiazine scaffold have been extensively investigated and have shown a remarkable range of pharmacological properties. These include antimicrobial, anti-inflammatory, analgesic, antioxidant, anticancer, and enzyme inhibitory activities. nih.govmdpi.com The diverse biological profile of benzothiazine derivatives underscores their importance as a "privileged scaffold" in the development of new therapeutic agents. cbijournal.comnih.gov Modifications to the benzothiazine ring system, including the introduction of various substituents, have led to the discovery of compounds with enhanced and specific biological activities. mdpi.com This has made the benzothiazine nucleus a focal point for synthetic chemists and pharmacologists in the quest for novel drugs. nih.gov

The broad applicability of benzothiazine derivatives is evident in their use as antihypertensive, antimalarial, and antiviral agents, among others. cbijournal.comnih.gov The inherent biological activity of the benzothiazine scaffold, combined with the potential for diverse chemical modifications, continues to drive research into this important class of heterocyclic compounds. mdpi.com

In Vitro Assessment of Biological Activities

The antimicrobial potential of benzothiazine derivatives has been a subject of extensive research. Various studies have demonstrated the efficacy of these compounds against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govinnovareacademics.in

In vitro studies have shown that certain 1,2-benzothiazine derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govdoaj.orgresearchgate.net For instance, a series of synthesized 1,2-benzothiazines displayed minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) ranging from 25 to 600 µg/mL against these bacteria. nih.govdoaj.orgresearchgate.net Structure-activity relationship (SAR) studies have indicated that the presence of a hydrogen atom or an ethyl group on the nitrogen of the thiazine (B8601807) ring can enhance antibacterial activity. nih.govresearchgate.net Furthermore, substituents on the benzoyl moiety, such as a methyl group or halogen atoms (chlorine, bromine) at the para or meta positions, have been shown to increase antimicrobial potency. nih.govresearchgate.net

Conversely, many of the tested 1,2-benzothiazine derivatives showed no significant activity against Gram-negative bacteria like Proteus vulgaris and Salmonella typhimurium at concentrations up to 600 µg/mL. nih.govdoaj.org However, other studies have reported activity of different benzothiazine derivatives against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. innovareacademics.innih.gov

In terms of antifungal activity, derivatives of 1,4-benzothiazine have shown toxicity against fungal species like Aspergillus niger and Aspergillus fumigatus. mdpi.com The versatility of the benzothiazine scaffold allows for structural modifications that can be tailored to target specific microbial pathogens, making it a promising framework for the development of new antimicrobial agents. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Benzothiazine Derivatives

| Compound Series | Target Microorganism | Activity Range (MIC/MBC in µg/mL) | Key SAR Findings |

|---|---|---|---|

| 1,2-Benzothiazines | Bacillus subtilis | 25-600 | Hydrogen or ethyl on thiazine nitrogen enhances activity. nih.govresearchgate.net |

| 1,2-Benzothiazines | Staphylococcus aureus | 100-500 | Para/meta substitution with methyl or halogens on benzoyl moiety increases potency. nih.govresearchgate.net |

| 1,2-Benzothiazines | Proteus vulgaris | >600 (inactive) | - |

| 1,2-Benzothiazines | Salmonella typhimurium | >600 (inactive) | - |

| 1,4-Benzothiazines | Aspergillus niger | Reported toxicity | - |

Benzothiazine derivatives have been recognized for their significant anti-inflammatory and analgesic properties. nih.gov The 1,2-benzothiazine scaffold, in particular, is a core component of "oxicams," a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com These compounds are known to be potent anti-inflammatory agents, and modifications to their structure have been shown to reduce ulcerogenic side effects. nih.govmdpi.com

The anti-inflammatory action of many benzothiazine derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation. nih.govscielo.br Some derivatives have shown selectivity for COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs. For example, a series of arylpiperazine-1,2-benzothiazine derivatives demonstrated higher selectivity for COX-2 compared to the established drug meloxicam. nih.govmdpi.com

In vitro assays have confirmed the anti-inflammatory effects of these compounds. For instance, in studies using normal human dermal fibroblast (NHDF) cells exposed to lipopolysaccharide (LPS), new benzothiazine derivatives were able to mitigate the inflammatory response. nih.gov Furthermore, some thiazine derivatives have demonstrated efficacy against edema induced by serotonin (B10506) and carrageenan in experimental models. nih.gov

The analgesic properties of benzothiazine derivatives are often linked to their anti-inflammatory activity. nih.gov By inhibiting the production of inflammatory mediators, these compounds can effectively reduce pain. The dual anti-inflammatory and analgesic potential makes the benzothiazine scaffold a valuable template for the development of new pain management therapies. nih.gov

Several derivatives of the benzothiazine scaffold have been investigated for their antioxidant potential. nih.govmdpi.com The ability of these compounds to scavenge free radicals and reduce oxidative stress is a significant aspect of their biological profile. nih.govnih.gov

In vitro antioxidant activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods. nih.govmdpi.comnih.gov Studies on a series of 4H-1,4-benzothiazine derivatives have demonstrated moderate to good antioxidant activity when screened using the DPPH method, with ascorbic acid as a standard. derpharmachemica.com The presence of nitrogen and sulfur heteroatoms, along with halogen groups like chlorine and bromine, appears to enhance the radical scavenging capacity of these molecules. derpharmachemica.com

Furthermore, research on arylpiperazine-1,2-benzothiazine derivatives has also highlighted their ability to neutralize free radicals. nih.govmdpi.com This antioxidant property is considered beneficial, as it can be synergistic with anti-inflammatory actions, particularly in diseases where both inflammation and oxidative stress play a role. nih.gov The development of compounds that possess both anti-inflammatory and antioxidant activities is a key strategy in creating safer and more effective therapeutic agents. mdpi.com

It has been noted that while the parent 1,3-benzothiazole may not exhibit strong antioxidant potential, the synthesized 1,4-benzothiazine derivatives with an N-CH2 group, keto group, and halogens show accelerated activity. derpharmachemica.com This underscores the importance of specific structural modifications in enhancing the antioxidant properties of the benzothiazine scaffold.

The benzothiazine scaffold and its derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. nih.govmdpi.com In vitro studies have demonstrated their efficacy against a variety of cancer cell lines. nih.govresearchgate.net

For instance, novel tetracyclic quinobenzothiazine derivatives have been synthesized and evaluated for their antiproliferative activity against neoplastic cell lines such as MDA-MB-231 (breast cancer), SNB-19 (glioblastoma), and C-32 (amelanotic melanoma). nih.gov Similarly, 12(H)-quino[3,4-b] cbijournal.comnih.govbenzothiazine derivatives have shown activity against SNB-19 and C-32 cell lines. researchgate.netnih.gov Structure-activity relationship studies have revealed that the presence of an aminoalkyl substituent at the thiazine nitrogen atom can increase the antiproliferative activity. researchgate.netnih.gov

The mechanism of action for the antiproliferative effects of some benzothiazine derivatives is thought to involve interactions with proteins that induce apoptosis and intercalation with DNA, leading to its fragmentation in cancer cells. nih.gov Some 2,3-disubstituted-1,4-benzothiazines have been shown to effectively downregulate pro-inflammatory genes like IL-6, COX-2, and TNF-α in A-549 lung cancer cells, and also suppress cancer cell proliferation and migration. snv63.ru

Furthermore, pyrazolobenzothiazine derivatives have been evaluated against a panel of six different cancer cell lines, with some compounds showing greater activity than the standard drug 5-fluorouracil (B62378) against human oral carcinoma (KB) cells. researchgate.net Notably, several of these compounds were non-toxic to normal human peripheral blood mononuclear (PBM) cells, indicating a degree of selective anticancer activity. researchgate.net Benzothiazole (B30560) aniline (B41778) derivatives and their platinum (II) complexes have also demonstrated selective inhibitory activities against liver cancer cells. mdpi.com

Table 2: In Vitro Antiproliferative Activity of Selected Benzothiazine Derivatives

| Compound Series | Cancer Cell Line | IC50 / Activity | Key SAR Findings |

|---|---|---|---|

| 12(H)-quino[3,4-b] cbijournal.comnih.govbenzothiazines | SNB-19, C-32 | 5.6–12.4 µg/mL | Aminoalkyl substituents at the thiazine nitrogen increase activity. researchgate.netnih.gov |

| Phenyl ring-substituted 5-alkyl-12(H)-quino[3,4-b] cbijournal.comnih.govbenzothiazines | MDA-MB-231, SNB-19, C-32 | - | Substituents at positions 9 and 11 influence activity. nih.gov |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] cbijournal.comnih.govthiazine-2-carboxylate | A-549 (lung cancer) | Most active in series | Downregulates pro-inflammatory genes. snv63.ru |

| Pyrazolobenzothiazine derivatives | KB (oral carcinoma) | More active than 5-fluorouracil | Certain substitutions lead to high, selective activity. researchgate.net |

The benzothiazine scaffold has been a focal point for the development of various enzyme inhibitors. Notably, derivatives of 1,2-benzothiazine are well-known for their inhibition of cyclooxygenase (COX) enzymes, which is central to their anti-inflammatory effects. nih.govscielo.br In vitro studies have demonstrated that many of these compounds can selectively inhibit COX-2 over COX-1. For example, a series of arylpiperazine derivatives of 1,2-benzothiazine showed significantly higher selectivity for COX-2 compared to meloxicam, a standard NSAID. nih.gov Specifically, compounds designated as BS23, BS26, BS28, and BS29 exhibited strong and selective COX-2 inhibition. mdpi.com

Beyond COX enzymes, benzothiazine derivatives have also been investigated as inhibitors of other enzymes. For instance, certain 2,1-benzothiazine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase A and B (MAO-A and MAO-B), which are targets for the treatment of depression and neurodegenerative diseases. nih.govrsc.orgresearchgate.net Some of these compounds exhibited inhibitory activity in the lower micromolar range. nih.govrsc.orgresearchgate.net

In the context of metabolic disorders, benzothiazole derivatives have been explored as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. researchgate.netnih.gov Inhibition of these enzymes can help in managing postprandial hyperglycemia in diabetic patients. Some benzothiazole-appended indenopyrazoles have shown promising inhibitory activity against both α-amylase and α-glucosidase. nih.gov Molecular docking studies have supported these findings by elucidating the binding interactions of these compounds with the active sites of the enzymes. nih.gov

Table 3: Enzyme Inhibition by Selected Benzothiazine Derivatives

| Compound Series | Target Enzyme | IC50 / % Inhibition | Key Findings |

|---|---|---|---|

| Arylpiperazine-1,2-benzothiazines | COX-1 / COX-2 | Varies (e.g., BS23 IC50 for COX-2 is 13.19 ± 2.1 µM) | Higher selectivity for COX-2 over COX-1 compared to meloxicam. nih.gov |

| 2,1-Benzothiazine-heteroaryl ethylidenes | MAO-A / MAO-B | IC50 in lower micromolar range (e.g., 1.04 ± 0.01 μM for MAO-A) | Potent inhibitors of monoamine oxidases. nih.govrsc.orgresearchgate.net |

Neuroprotective Effects (In Vitro Studies)

While direct in vitro neuroprotective data for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is not extensively documented in publicly available research, studies on structurally related 2H-1,4-benzothiazine derivatives have provided compelling evidence of the neuroprotective potential of this scaffold. Research into a series of functionalized 2H-1,4-benzothiazine and 4H-3,1-benzothiazine analogues has demonstrated their ability to mitigate neuronal damage in various in vitro models of neurotoxicity.

In one key study, amidine derivatives of 4H-3,1-benzothiazine, which can be considered structural homologues, were shown to significantly reduce glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release in a model of oxygen/glucose deprivation and reperfusion (OGD/R) in brain slices, with a higher potency than the established neuroprotective drug Riluzole. nih.govresearchgate.net Furthermore, these compounds demonstrated a marked reduction in cytotoxicity induced by neurotoxins such as glutamate and 6-hydroxydopamine (6-OHDA) in SH-SY5Y neuroblastoma cells. nih.govresearchgate.net A significant outcome of these studies was the observation that these benzothiazine derivatives also limit the formation of reactive oxygen species (ROS) in neuronal preparations, indicating an antioxidant component to their neuroprotective profile. nih.govresearchgate.net

The neuroprotective efficacy of selected benzothiazine derivatives against 6-OHDA-induced toxicity is summarized in the table below.

| Compound | Concentration (µM) | % Protection against 6-OHDA |

| Derivative 5b | 10 | ~50% |

| 30 | ~60% | |

| Derivative 5c | 10 | ~55% |

| 30 | ~70% | |

| Derivative 5d | 10 | ~50% |

| 30 | ~65% | |

| Riluzole (1) | 30 | ~40% |

| Data derived from in vitro studies on SH-SY5Y cells. |

These findings underscore the potential of the 1,4-benzothiazine core, shared by ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate, as a foundational structure for designing novel neuroprotective agents.

Structure-Activity Relationship (SAR) Analysis of Ethyl 2-(2H-1,4-Benzothiazin-3-yl)acetate and Derivatives

The biological activity of 1,4-benzothiazine derivatives is intricately linked to their structural features. Analysis of various analogues has shed light on the key determinants for their neuroprotective effects.

Structure-activity relationship (SAR) studies on benzothiazine derivatives have revealed that modifications to the heterocyclic ring and its substituents can significantly modulate neuroprotective activity.

Scaffold Rigidity: A comparison between the more flexible 2H-1,4-benzothiazine ring and its more rigid isomer, 4H-3,1-benzothiazine, suggests that a rigid skeleton may be a crucial pharmacophoric requirement for potent activity against excitotoxic insults. researchgate.net

Substituents at Position 2: The nature of the substituent at the 2-position of the benzothiazine ring is critical. Studies have shown that the presence of a disubstituted amidine moiety is crucial for reversing cellular damage in in vitro ischemia models. researchgate.net In contrast, derivatives featuring a thiourea (B124793) group at the same position were found to be inactive. researchgate.net

Aromatic Ring Substitution: The substitution pattern on the benzene (B151609) ring also influences activity. Interestingly, the presence of a trifluoromethoxy group at the 6-position, a feature of the parent compound Riluzole, did not appear to be essential for the neuroprotective activity of the benzothiazine derivatives. In fact, unsubstituted analogues were found to be the most active within the series tested. researchgate.net

These insights are pivotal for the rational design of new, more potent neuroprotective agents based on the 1,4-benzothiazine scaffold.

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.govhilarispublisher.com This is because biological targets such as receptors and enzymes are themselves chiral, leading to stereospecific interactions. nih.gov For many central nervous system (CNS) drugs, one enantiomer (a non-superimposable mirror image of a molecule) often exhibits greater potency, a different pharmacological profile, or a better safety profile than the other. researchgate.nethilarispublisher.com

The development of neuroprotective benzothiazines has been guided by lead optimization strategies, often starting from existing drugs with known, albeit limited, efficacy. The benzothiazole Riluzole, the only approved treatment for amyotrophic lateral sclerosis (ALS), served as a starting point for the design of benzothiazine homologues. nih.govresearchgate.net The strategy involved the "cyclic homologation" of the benzothiazole nucleus to the benzothiazine system, with the aim of improving neuroprotective properties. researchgate.net

The optimization process involved several key steps:

Scaffold Hopping: Enlarging the five-membered thiazole (B1198619) ring of Riluzole to a six-membered thiazine ring to explore new chemical space and potentially enhance interaction with biological targets. researchgate.net

Functional Group Modification: Synthesizing and testing different series of derivatives with varied functional groups at the 2-position, such as amidines and thioureas. This led to the identification of the disubstituted amidine moiety as being critical for activity. researchgate.net

Substitution Analysis: Evaluating the effect of substituents on the aromatic part of the molecule. This led to the finding that the trifluoromethoxy group of Riluzole was not necessary for the activity of the benzothiazine series, and in fact, unsubstituted derivatives were more potent. researchgate.net

Through this systematic approach, amidine-containing 4H-3,1-benzothiazine derivatives were identified as a new class of potent neuroprotective agents, demonstrating superior efficacy in in vitro models compared to the original lead compound, Riluzole. researchgate.netresearchgate.net

Putative Molecular Mechanisms of Action (Hypotheses from In Vitro Studies)

Based on in vitro investigations of active benzothiazine derivatives, several putative molecular mechanisms underlying their neuroprotective effects have been proposed. These are primarily centered on the modulation of ion channel activity and the mitigation of oxidative stress.

Electrophysiological studies on neurons from the rat piriform cortex revealed that potent neuroprotective benzothiazine derivatives inhibit voltage-dependent sodium (Na+) and calcium (Ca2+) channels. researchgate.net The inhibition of high-voltage-activated (HVA) Ca2+ channels is thought to be mediated by an interaction with at least two distinct binding sites. researchgate.net The modulation of these ion channels is a key mechanism for neuroprotection, as it can prevent the excessive neuronal depolarization and calcium influx that are central to excitotoxic cell death cascades. researchgate.netcbijournal.com

Furthermore, several active benzothiazine compounds have been shown to possess direct ROS scavenging activity, which helps to protect neurons from oxidative damage. researchgate.net This antioxidant property, combined with ion channel modulation, suggests that these compounds may act as multi-target-directed ligands, capable of interfering with multiple pathways of neurodegeneration. researchgate.netrsc.org The ability to reduce glutamate and LDH release in models of ischemia further supports their potential to counteract excitotoxicity. nih.govresearchgate.net

| Putative Mechanism | In Vitro Evidence | Reference |

| Ion Channel Modulation | Inhibition of voltage-dependent Na+ and Ca2+ currents in rat cortical neurons. | researchgate.net |

| Antioxidant Activity | Direct ROS scavenging activity and reduction of ROS formation in neuronal preparations. | researchgate.netresearchgate.net |

| Anti-excitotoxic Effects | Reduction of glutamate and LDH release in oxygen/glucose deprivation models. | nih.govresearchgate.net |

Potential Research Applications and Future Directions

Exploration as Probes for Biological Pathways

The structural framework of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate, particularly its benzothiazine core, suggests its potential utility as a fluorescent probe for interrogating biological pathways. Benzothiazole (B30560) dyes are known to exhibit enhanced fluorescence upon binding to specific biological targets, such as amyloid fibrils. nih.gov This intrinsic property opens avenues for designing probes based on the ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate scaffold.

Modification of the core structure could lead to the development of "turn-on" fluorescent probes. For instance, functionalization of the aromatic ring or the acetate (B1210297) moiety could quench the fluorescence, which is then restored upon interaction with a specific analyte or biological event. This approach has been successfully employed with other heterocyclic systems for the detection of biologically relevant species.

Future research could focus on synthesizing a library of derivatives of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate and screening them for specific interactions with proteins, enzymes, or nucleic acids. The goal would be to identify compounds that exhibit a measurable change in their photophysical properties upon binding, thereby serving as reporters for the presence or activity of these biomolecules. Such probes would be invaluable tools for basic research in cell biology and for diagnostic applications.

Development as Precursors for Novel Heterocyclic Systems

Ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is a versatile precursor for the synthesis of more complex and novel heterocyclic systems. The ester functionality and the reactive sites on the benzothiazine ring provide multiple handles for chemical modification and cyclization reactions.

A key synthetic transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetic acid. clockss.org This carboxylic acid derivative is a valuable intermediate for constructing fused heterocyclic systems. For example, its reaction with thionyl chloride can lead to the formation of furo[3,2-b] researchgate.netnih.govbenzothiazin-2-one derivatives, a novel heterocyclic system with potential pharmacological properties. clockss.org

The versatility of this precursor is further highlighted by its use in synthesizing a variety of other fused systems. The general reactivity of the 1,4-benzothiazine scaffold allows for its elaboration into more complex structures through various synthetic routes. rsc.org The development of efficient and selective methods for these transformations will be a key area of future research, enabling access to a diverse range of novel heterocyclic compounds with potentially unique biological activities.

| Precursor Compound | Reagents and Conditions | Resulting Heterocyclic System |

| 3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylacetic acid | Thionyl chloride, Toluene, Reflux | 3-methyl-2H-furo[3,2-b] researchgate.netnih.govbenzothiazin-2-ones |

| o-Aminothiophenols | Citraconic anhydride (B1165640) | 2-(3,4-dihydro-2H-1,4-benzothiazin-2-yl)propanoic acids |

Opportunities in Materials Science (e.g., Optoelectronic Applications, if relevant and found)

While direct applications of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate in materials science are not yet established, the optoelectronic properties of the parent phenothiazine (B1677639) and related benzothiazole scaffolds suggest potential avenues for exploration. researchgate.net Phenothiazine derivatives are known for their unique optical and electronic properties, which are tunable through chemical modification. rsc.org These properties have led to their use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.

Theoretical studies on benzothiazine and benzothiazole derivatives using density functional theory (DFT) have shown that their electronic and optical properties can be modulated by introducing different substituents. researchgate.net These studies help in understanding the structure-property relationships and in designing new materials with desired characteristics. The presence of the ester group in ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate offers a site for modification to tune these properties.

Future research could involve the synthesis of polymers or oligomers incorporating the ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate moiety. The investigation of the photophysical and electronic properties of these new materials could reveal their potential for applications in organic electronics. Computational modeling will play a crucial role in guiding the synthesis of materials with optimized properties for specific optoelectronic applications.

Advanced Analytical Method Development for Compound Detection and Quantification in Research Matrices

As with any compound of potential biological or pharmaceutical interest, the development of sensitive and specific analytical methods for the detection and quantification of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate in various research matrices is crucial. Such matrices can include biological fluids (plasma, urine), cell lysates, and environmental samples. nih.gov

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis of benzothiazine and benzodiazepine (B76468) derivatives in biological samples. nih.govresearchgate.net These methods offer high sensitivity and selectivity, allowing for the accurate determination of compound concentrations even at low levels.

Future work in this area should focus on developing and validating robust analytical methods for ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate and its potential metabolites. This would involve optimizing sample preparation techniques, such as solid-phase extraction or liquid-liquid extraction, to remove interfering substances from the matrix. nih.gov The development of such methods is a prerequisite for conducting pharmacokinetic and metabolism studies, which are essential for the preclinical development of any new therapeutic agent. A recent study developed a rapid method for determining benzothiazole derivatives in fish using double-vortex-ultrasonic assisted matrix solid-phase dispersion coupled with UHPLC-high resolution mass spectrometry. nih.gov

Design of Next-Generation Benzothiazine-Based Compounds with Enhanced Properties

The 1,4-benzothiazine scaffold serves as a versatile template for the design of next-generation compounds with enhanced biological or material properties. Structure-activity relationship (SAR) studies on various benzothiazine derivatives have provided valuable insights into the structural features required for specific activities. researchgate.net

The ethyl acetate group at the 2-position of the thiazine (B8601807) ring in the title compound is a key site for modification. For instance, conversion of the ester to an amide by reaction with various amines can lead to a library of new compounds with potentially different biological activities. This approach has been used to synthesize N-aryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives. cbijournal.com

Furthermore, modifications to the benzothiazine ring system itself, such as the introduction of substituents on the benzene (B151609) ring, can significantly influence the compound's properties. The design and synthesis of new analogs will be guided by computational modeling and a deep understanding of the SAR of this class of compounds. The goal is to develop new molecules with improved potency, selectivity, and pharmacokinetic profiles for therapeutic applications or with optimized optoelectronic properties for materials science.

Interdisciplinary Research Collaborations and Translational Perspectives

The diverse potential of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate and its derivatives necessitates a highly interdisciplinary research approach. Collaborations between synthetic organic chemists, medicinal chemists, biologists, pharmacologists, materials scientists, and analytical chemists will be essential to fully explore and exploit the properties of these compounds.

Synthetic chemists will be tasked with developing efficient and scalable routes to the target compound and its analogs. Medicinal chemists and biologists will then evaluate the biological activities of these compounds, for example, as potential anticancer, anti-inflammatory, or neuroprotective agents, as has been explored for other benzothiazine derivatives. nih.govnih.gov

Materials scientists can investigate the potential of these compounds in optoelectronic devices, while analytical chemists will develop the necessary tools for their detection and quantification. The ultimate goal of such collaborative efforts is the translation of basic research findings into tangible applications, whether in the form of new therapeutic agents or advanced materials. The rich history of benzothiazine derivatives in medicinal chemistry provides a strong foundation for such translational research. researchgate.net

Conclusion

Summary of Key Research Advances on Ethyl 2-(2H-1,4-Benzothiazin-3-yl)acetate

Research into ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is situated within the broader scientific investigation of the 1,4-benzothiazine scaffold. This heterocyclic system is recognized as a "privileged structure" in medicinal chemistry, largely due to the wide spectrum of biological activities exhibited by its derivatives. cbijournal.comnih.gov The core structure, featuring a benzene (B151609) ring fused to a thiazine (B8601807) ring, provides a versatile template for developing new therapeutic agents. rsc.org

Key advancements in this field have centered on two primary areas: synthesis and biological evaluation. Synthetic chemists have developed numerous pathways to create a diverse library of 1,4-benzothiazine analogues, often utilizing 2-aminothiophenol (B119425) as a key starting material for condensation reactions with various electrophilic partners. cbijournal.comrsc.org The synthesis of related acetic acid derivatives, such as 1,4-benzothiazine-2-acetic acid, has been a notable area of focus, establishing foundational methods for creating compounds like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate. cbijournal.com

The biological significance of the 1,4-benzothiazine class is exceptionally broad. Derivatives have demonstrated a remarkable range of pharmacological properties, as summarized in the table below. researchgate.netresearchgate.net Research has identified compounds with potential applications as antihypertensive, antimicrobial, anti-inflammatory, neuroprotective, and antineoplastic agents. nih.govnih.govunisi.it These discoveries underscore the therapeutic potential inherent in the 1,4-benzothiazine nucleus and drive continued interest in synthesizing and evaluating new derivatives like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate. Furthermore, structure-activity relationship (SAR) studies have been initiated to understand how specific structural modifications influence biological outcomes, guiding the design of more potent and selective molecules. nih.gov

Interactive Table: Investigated Biological Activities of the 1,4-Benzothiazine Scaffold

| Biological Activity | Description | Key Findings |

| Antihypertensive | Acts as calcium and calmodulin antagonists, leading to vasodilation. | Certain derivatives have shown potent antihypertensive effects in preclinical models. nih.gov |

| Antimicrobial/Antifungal | Disrupts microbial cell processes. | Broad-spectrum activity has been reported against various bacterial and fungal strains. cbijournal.com |

| Anti-inflammatory | Modulates inflammatory pathways. | Analogues have shown non-steroidal anti-inflammatory properties. nih.gov |

| Antineoplastic | Exhibits cytotoxicity against cancer cells. | The scaffold has been shown to have the ability to regulate various types of cancer. nih.gov |

| Neuroprotective | Protects neuronal cells from damage and degeneration. | Some derivatives reduce glutamate (B1630785) release and cytotoxicity in models of neurodegeneration. researchgate.netunisi.it |

Unresolved Questions and Future Research Avenues

Despite significant progress, several questions regarding ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate and its parent class remain, opening promising avenues for future research. The broad bioactivity of the 1,4-benzothiazine scaffold is a double-edged sword; a primary unresolved question is the specific molecular mechanism of action for many of the observed effects. Future research should prioritize elucidating the precise protein targets and cellular pathways modulated by these compounds to move beyond phenotypic screening.

A significant opportunity lies in the rational design of novel derivatives with enhanced potency and target selectivity. While many analogues have been created, a comprehensive understanding of the structure-activity relationships is still developing. nih.gov Future synthetic efforts should focus on modifying the ethyl acetate (B1210297) side chain of the target molecule—for instance, by converting it to amides, hydrazides, or other functional groups—to systematically probe its influence on bioactivity. cbijournal.com

Furthermore, the development of more efficient and environmentally friendly ("green") synthesis protocols for 1,4-benzothiazines is a continuing goal for chemical researchers. nih.gov For ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate specifically, future studies should aim to:

Expand Biological Screening: Test the compound and its novel derivatives across a wider range of therapeutic targets, particularly in areas like neurodegenerative diseases and oncology where related compounds have shown promise. researchgate.netunisi.it

Conduct Mechanistic Studies: Investigate the specific biochemical interactions responsible for any identified biological activity to validate its potential as a therapeutic lead.

Optimize the Scaffold: Utilize computational modeling and advanced SAR studies to refine the 1,4-benzothiazine core and its substituents to maximize efficacy and minimize off-target effects.

The versatility of the 1,4-benzothiazine nucleus suggests that its full therapeutic potential has yet to be unlocked. rsc.org Focused research on specific derivatives like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate will be crucial in translating the broad promise of this chemical class into targeted and effective therapeutic agents.

Q & A

Basic: What synthetic methodologies are most effective for preparing ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution. A standard protocol involves refluxing equimolar amounts of 2H-benzo[b][1,4]thiazin-3(4H)-one and ethyl bromoacetate in dry acetone with anhydrous K₂CO₃ for 22 hours . Reaction progress is monitored by TLC (hexane:ethyl acetate, 1:2 v/v). Post-reaction, the mixture is filtered to remove K₂CO₃, and acetone is evaporated under reduced pressure. Yield optimization may require adjusting solvent polarity or reaction time. Alternative routes, such as using methyl esters or amide derivatives, have been reported but require rigorous purification .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- TLC : Initial monitoring of reaction progress .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage integrity. Key signals include the ethyl ester group (δ ~4.1–4.3 ppm for -OCH₂CH₃) and the benzothiazine ring protons (δ 6.8–7.5 ppm) .

- X-ray Crystallography : Definitive structural validation, as demonstrated for analogous methyl esters (e.g., bond angles and torsion angles of the thiazine ring) .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₃NO₂S) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

Contradictions often arise from polymorphism or solvent-induced conformational changes. To address this:

Replicate Conditions : Ensure identical solvent, temperature, and crystallization conditions as prior studies (e.g., slow evaporation from ethanol vs. acetone) .

DFT Calculations : Compare experimental NMR/X-ray data with computational models to identify discrepancies in dihedral angles or hydrogen bonding .

Dynamic NMR : Probe temperature-dependent shifts to detect rotational barriers in the acetate group .

Cross-Validation : Use complementary techniques (e.g., IR for carbonyl groups, elemental analysis for purity) .

Advanced: What strategies enhance the bioactivity of benzothiazine derivatives like ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate?

Methodological Answer:

Bioactivity optimization involves structural modifications guided by SAR studies:

- Acetate Group Replacement : Substitute ethyl with propargyl or tert-butyl esters to alter lipophilicity and metabolic stability .

- Benzothiazine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂ at position 7) to enhance binding to biological targets like DNA or enzymes .

- Derivatization : Synthesize amide or hydrazide analogs (e.g., 2-(3-oxo-benzothiazin-4-yl)acetamide) for improved solubility and pharmacokinetics .

- In Silico Screening : Perform molecular docking against target proteins (e.g., DNA topoisomerases) using software like AutoDock to prioritize derivatives .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Scalability issues include:

- Solvent Selection : Replace acetone with cheaper, high-boiling solvents (e.g., DMF) while maintaining reaction efficiency .

- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., ethanol/water mixtures) .

- Byproduct Management : Monitor ethyl bromoacetate hydrolysis to acetic acid, which can lower yields. Use excess K₂CO₃ or molecular sieves to absorb water .

- Safety : Mitigate exothermic risks during prolonged reflux by implementing controlled heating and stirring .

Advanced: How can computational methods aid in understanding the reactivity of ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Reaction Pathway Modeling : Simulate intermediates in esterification or ring-opening reactions using Gaussian or ORCA software .

- Solvent Effects : Apply COSMO-RS to assess solvent polarity impacts on reaction kinetics .

- TD-DFT for UV-Vis : Correlate experimental λ_max with computed electronic transitions to validate tautomeric forms .

Basic: What pharmacological activities have been reported for benzothiazine derivatives structurally related to this compound?

Methodological Answer:

While direct data on ethyl 2-(2H-1,4-benzothiazin-3-yl)acetate is limited, analogs show:

- Antidepressant Activity : Keto-substituted benzothiazines modulate serotonin reuptake in vitro .

- DNA Interaction : Derivatives intercalate with DNA, as shown via UV-Vis hypochromicity and viscosity measurements .

- Antifungal Potential : Thiazolyl-methylen-1,2,4-triazine derivatives exhibit MIC values <10 µg/mL against Candida spp. .

Researchers should validate these activities through enzyme inhibition assays (e.g., MAO-A for antidepressants) .

Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and analyze metabolites via LC-MS/MS .

- Isotope Labeling : Synthesize ¹³C-labeled acetate to track hydrolysis products .

- CYP450 Inhibition Assays : Identify metabolizing enzymes using selective inhibitors (e.g., ketoconazole for CYP3A4) .

- Molecular Dynamics : Simulate esterase binding pockets to predict hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.